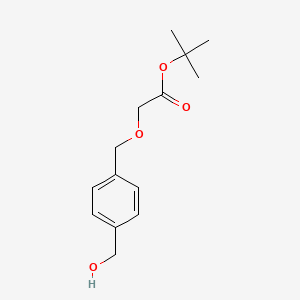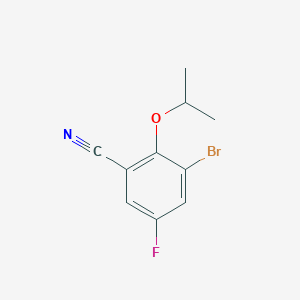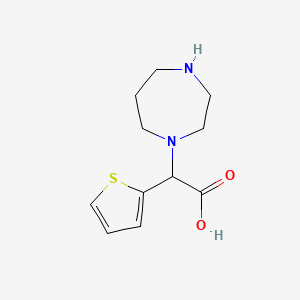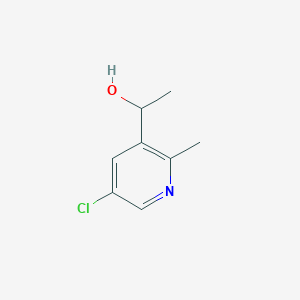
(4,5-Dibromopyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dibromopyridin-2-yl)methanol is an organic compound with the molecular formula C6H5Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the pyridine ring and a hydroxymethyl group at the 2 position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dibromopyridin-2-yl)methanol typically involves the bromination of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method is the bromination of 2-pyridinemethanol using bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperatures and specific reaction times to ensure the selective bromination at the 4 and 5 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (4,5-Dibromopyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding pyridine derivative without bromine.
Substitution: The bromine atoms can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 4,5-dibromopyridine-2-carboxylic acid.
Reduction: Formation of 2-hydroxymethylpyridine.
Substitution: Formation of 4,5-diaminopyridin-2-yl)methanol or other substituted derivatives.
Scientific Research Applications
(4,5-Dibromopyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (4,5-Dibromopyridin-2-yl)methanol involves its interaction with specific molecular targets. The bromine atoms and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
(2,6-Dibromopyridin-4-yl)methanol: Similar structure with bromine atoms at different positions.
(3,6-Dibromopyridin-2-yl)methanol: Another isomer with bromine atoms at the 3 and 6 positions.
(4-Bromopyridin-2-yl)methanol: Contains only one bromine atom at the 4 position.
Uniqueness: (4,5-Dibromopyridin-2-yl)methanol is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and potential applications. The presence of two bromine atoms at the 4 and 5 positions provides distinct electronic and steric effects, making it a valuable compound in various chemical and biological studies.
Properties
Molecular Formula |
C6H5Br2NO |
|---|---|
Molecular Weight |
266.92 g/mol |
IUPAC Name |
(4,5-dibromopyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5Br2NO/c7-5-1-4(3-10)9-2-6(5)8/h1-2,10H,3H2 |
InChI Key |
OZDBIBNSWIYHKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Br)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)

![3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride](/img/structure/B13903019.png)
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)

![5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13903042.png)
![7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B13903046.png)


![trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid](/img/structure/B13903054.png)

![1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B13903070.png)


